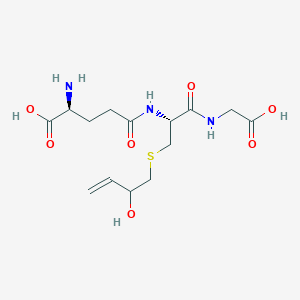

S-(2-Hydroxy-3-buten-1-yl)glutathione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(2-Hydroxy-3-buten-1-yl)glutathione, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O7S and its molecular weight is 377.42 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicological Studies

S-(2-Hydroxy-3-buten-1-yl)glutathione serves as a biomarker in toxicological studies, particularly in assessing exposure to butadiene and its metabolites. Research indicates that this compound is formed through the conjugation of glutathione with butadiene monoxide, which is a toxic metabolite of 1,3-butadiene. The detection and quantification of this compound in biological samples can provide insights into the extent of exposure to butadiene and its associated risks.

Case Study: In Vivo Metabolism

In a study involving rats administered with butadiene monoxide, this compound was identified as one of the primary biliary metabolites. The study utilized high-performance liquid chromatography (HPLC) to isolate and quantify this compound, revealing that it constituted a significant portion of the metabolites excreted within a short time frame after administration . This finding underscores its utility as a biomarker for assessing exposure levels.

Genotoxicity Assessment

Research has demonstrated that this compound plays a role in the genotoxicity associated with butadiene exposure. The compound has been shown to form DNA adducts, which are critical for understanding the mechanisms by which butadiene induces mutations and potentially contributes to cancer development.

Case Study: Mutagenicity Testing

In studies using transgenic mice, it was observed that the conjugation of butadiene metabolites with glutathione, including this compound, significantly enhanced mutagenic effects. Specifically, the S-(2-hydroxy-3,4-epoxybutyl)glutathione conjugate was found to be more mutagenic than its parent compound in bacterial mutagenicity assays . This highlights the importance of glutathione conjugation in assessing the genotoxic potential of environmental toxins.

Environmental Monitoring

This compound can also be utilized in environmental monitoring to evaluate the presence and impact of butadiene in various ecosystems. Its detection in biological matrices can indicate pollution levels and help assess the effectiveness of regulatory measures aimed at reducing exposure to hazardous substances.

Application in Air Quality Studies

Research has identified methods for analyzing butadiene and its metabolites in air samples, which can include this compound as part of comprehensive assessments of air quality related to industrial emissions . Such studies are crucial for understanding public health implications and guiding policy decisions regarding air pollution control.

Pharmaceutical Research

There is ongoing research into the potential therapeutic applications of compounds related to glutathione conjugates, including this compound. Given glutathione's role as an antioxidant, derivatives may have implications in developing treatments for oxidative stress-related conditions.

Summary Table: Applications of this compound

Análisis De Reacciones Químicas

Stability and Tautomerism

Compound I exhibits unique stability due to intramolecular interactions:

-

Sulfurane Tautomer Formation : At equilibrium, I exists in a 1:1 ratio with its sulfurane tautomer (IVB ), where the hydroxyl group is displaced intramolecularly by the sulfur atom. This equilibrium persists across pH 3–9 and is unaffected by temperature (25–50°C) .

Structural Evidence :

-

¹H NMR spectra confirm the coexistence of I and IVB , with no observable conversion to other isomers under neutral or basic conditions .

Rearrangement and Degradation Pathways

Compound I undergoes rearrangement under specific conditions:

| Condition | Product Formed | Yield |

|---|---|---|

| Storage at -20°C (30 weeks) | S-(4-hydroxy-2-buten-1-yl)GSH (III ) | 10–30% |

| Reflux at pH 7.8 + GSH | III | 20% |

| Acidic conditions (pH 2) + GSH | III | 15% |

Mechanism :

The rearrangement involves hydroxyl group migration, forming III , which further equilibrates with a five-membered sulfurane (VIIB ) . Oxidation with H₂O₂ blocks this pathway by converting I into sulfoxides (e.g., V ) or sulfones (VI ) .

Oxidation Reactions

Compound I reacts with peroxides to form oxidized derivatives:

| Oxidizing Agent | Product | Structure |

|---|---|---|

| H₂O₂ | Sulfoxide (V ) | S=O bond at sulfur center |

| Excess H₂O₂ | Sulfone (VI ) | Two S=O bonds |

Biological Relevance :

DNA Adduct Formation and Mutagenicity

Compound I is implicated in the formation of promutagenic DNA adducts:

-

N⁶-(2-Hydroxy-3-buten-1-yl)-2′-deoxyadenosine (N⁶-HB-dA) :

Mutagenic Consequences :

-

N⁶-HB-dA disrupts base stacking and Watson-Crick pairing, leading to frameshift mutations .

-

In vivo rodent studies detect N⁶-HB-dA in lung and liver tissues after 1,3-butadiene exposure .

In Vivo Metabolism and Excretion

Rat studies reveal the following excretion profile for Compound I :

| Butadiene Monoxide Dose (μmol/kg) | Total Excretion (I + II) | I:II Ratio |

|---|---|---|

| 14.3 | 7.6 ± 4.2% | 3:1 |

| 143 | 7.8 ± 3.9% | 3:1 |

| 286 | 8.1 ± 4.5% | 3:1 |

Key Insight :

-

Only ~8% of the administered dose is excreted as glutathione conjugates, suggesting alternative metabolic pathways dominate .

Comparative Reactivity with Analogues

| Property | Compound I | Compound II |

|---|---|---|

| Stability | Forms sulfurane tautomer | No tautomerism observed |

| Rearrangement | Converts to III under acid | Stable under similar conditions |

| DNA Interaction | Forms N⁶-HB-dA adducts | No direct adducts reported |

Propiedades

Número CAS |

133872-48-7 |

|---|---|

Fórmula molecular |

C14H23N3O7S |

Peso molecular |

377.42 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |

Clave InChI |

DJDZSKKPHYBDRV-AGROOBSYSA-N |

SMILES |

C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

SMILES isomérico |

C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

SMILES canónico |

C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Secuencia |

XXG |

Sinónimos |

2-HBG S-(2-hydroxy-3-buten-1-yl)glutathione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.